molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

Cat. No.: B12449066
M. Wt: 315.3 g/mol
InChI Key: WTRCZSZORJOBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridyl group

Preparation Methods

The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .

Chemical Reactions Analysis

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings .

Scientific Research Applications

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be compared with other similar compounds, such as methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate and 4-(trifluoromethyl)phenol. These compounds share the trifluoromethyl group but differ in their overall structure and functional groups.

Biological Activity

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound characterized by a complex structure that includes a phenolic group and a pyridine moiety with trifluoromethyl substitution. Its molecular formula is C18H12F3NOC_{18}H_{12}F_3NO, and it has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a phenyl group. This unique structure contributes to its reactivity and biological properties. The presence of the hydroxyl (-OH) group allows for various chemical interactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Antiproliferative Effects : Studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines by modulating key cellular pathways, including those involving poly(ADP-ribose) polymerase and caspases.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on topoisomerase I and II, which are critical enzymes in DNA replication and transcription. Compounds with similar structures have demonstrated stronger topo II inhibitory activity compared to established drugs like etoposide .

Anticancer Activity

A series of studies focused on the cytotoxic effects of compounds structurally related to this compound have revealed promising results:

  • Cytotoxicity Testing : In vitro tests against various human cancer cell lines (e.g., HCT15, T47D, DU145, HeLa) showed that many compounds exhibited significant cytotoxic effects, with IC50 values ranging from 0.68 µM to 1.25 µM against T47D breast cancer cells .
  • Mechanism of Action : The mechanism behind the antiproliferative activity includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential for therapeutic applications in oncology.

Enzyme Interaction Studies

Interaction studies have highlighted the binding affinity of this compound towards biological targets:

  • Molecular Docking : Techniques like molecular docking have been employed to elucidate binding mechanisms with enzymes involved in cancer progression. These studies indicate that the compound may inhibit key pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructure DescriptionUnique Features
4-(Trifluoromethyl)phenolLacks the pyridine moietyPrimarily used as an industrial chemical
6-(Trifluoromethyl)pyridin-2-amineContains an amine instead of a phenolic groupExhibits different reactivity patterns
2-Hydroxy-5-(trifluoromethyl)pyridineHydroxypyridine structureUsed in agrochemicals and pharmaceuticals

Properties

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H

InChI Key

WTRCZSZORJOBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.